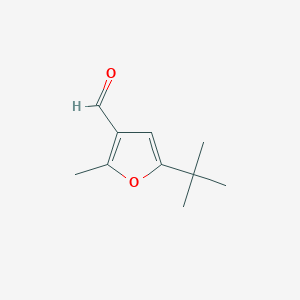
5-Tert-butyl-2-methylfuran-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-2-methylfuran-3-carbaldehyde is a chemical compound with the CAS Number: 1150222-37-9 . It has a molecular weight of 166.22 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-(tert-butyl)-2-methylfuran-3-carbaldehyde . The InChI code is 1S/C10H14O2/c1-7-8(6-11)5-9(12-7)10(2,3)4/h5-6H,1-4H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 166.22 . It’s stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Organic Optoelectronic Applications
5-Tert-butyl-2-methylfuran-3-carbaldehyde and its derivatives demonstrate potential in organic optoelectronic applications. Specifically, derivatives like tert-Butyl-1,3-dimethylpyrene 5-carbaldehyde have shown promise for use in organic light-emitting devices (OLEDs). Studies indicate that these compounds exhibit photophysical properties and electrochemical characteristics favorable for such applications, highlighting their role in the development of efficient and versatile optoelectronic devices (Hu et al., 2013).
Synthesis of Functionalized Chromones
This compound has also facilitated the synthesis of functionalized chromones in aqueous media. Research indicates efficient sequential reactions involving chromone carbaldehydes, leading to various products depending on the alcohol used. This approach offers environmental benefits and ease of work-up, contributing to the field of green chemistry (Mehrparvar et al., 2014).
Development of Copper(II) Complexes
In the realm of inorganic chemistry, derivatives of this compound have been employed in synthesizing copper(II) complexes. These complexes, incorporating sulfanyl substituents, exhibit unique electrochemical and photophysical properties. Such compounds are valuable in understanding the relationship between structure and reactivity in coordination chemistry (Sylvestre et al., 2005).
Detection of Chemical Warfare Nerve Agents
Another notable application is in the detection of chemical warfare nerve agents. Compounds derived from this compound have been used to develop sensors for agents like O-isopropyl methylphosphonofluoridate (GB) and O-pinacolyl methylphosphonofluoridate (GD), showcasing their potential in enhancing public safety and security (Lee et al., 2012).
Catalysis in Polymerization Processes
Furthermore, derivatives of this compound have been explored as catalysts in polymerization processes. Their unique structural and electronic properties contribute to advancements in polymer science, particularly in the synthesis of high molecular weight polymers with broad applications in materials science (Matilainen et al., 1996).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
5-tert-butyl-2-methylfuran-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-8(6-11)5-9(12-7)10(2,3)4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCBSIMAOCECDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea](/img/structure/B3012760.png)

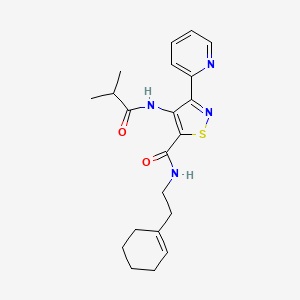
![8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B3012763.png)
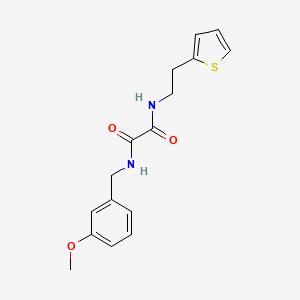
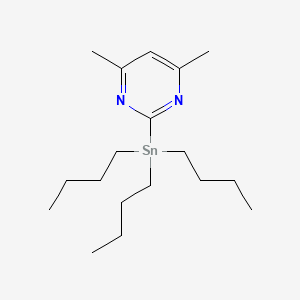
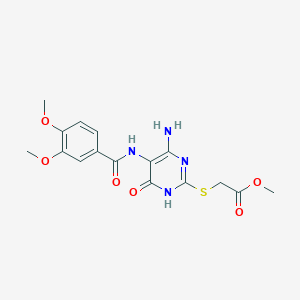
![2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B3012771.png)
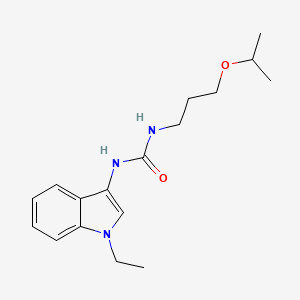
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B3012775.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B3012777.png)
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3012778.png)
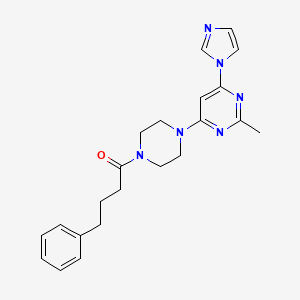
![3-((2-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012783.png)